N-butyl-N'-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-butyl-N’-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]urea” is a complex organic compound. It contains an indole group, which is a significant heterocyclic system found in natural products and drugs . Indoles play a crucial role in cell biology and have various biologically vital properties .
Synthesis Analysis
The synthesis of such compounds often involves the use of CA-4 analogues and indoles to inhibit tubulin polymerization . A series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized for this purpose .Molecular Structure Analysis
The molecular structure of “N-butyl-N’-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]urea” is complex, with a molecular formula of C17H14N3O2Cl . It includes an indole group, a urea group, and a benzyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-butyl-N’-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]urea” include a melting point of 211–213°C . The FT-IR spectrum shows peaks at 3061 (Ar-H str), 1538 (Ar-C str), 3369 (NH-str), 1646 (NH-bend), 1705 (C=O-str), and 689 (Cl) .Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . The presence of the indole nucleus in biologically active compounds contributes to their broad-spectrum biological activities .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities likely involves different biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it’s likely that the effects are diverse and depend on the specific target and biological context.
Advantages and Limitations for Lab Experiments
One major advantage of N-butyl-N'-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]urea is its selectivity for the benzodiazepine site on the GABA-A receptor. This selectivity may lead to fewer side effects compared to traditional benzodiazepines, which can bind to multiple sites on the receptor. However, this compound is still a relatively new compound, and its long-term safety and efficacy have not been fully established.
List as many
Future Directions
As possible:
1. Further studies are needed to establish the long-term safety and efficacy of N-butyl-N'-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]urea in humans.
2. Studies are needed to determine the optimal dosing regimen for this compound.
3. This compound could be studied for its potential applications in the treatment of anxiety disorders, epilepsy, and other neurological conditions.
4. This compound could be studied in combination with other compounds to enhance its therapeutic effects.
5. Further studies are needed to elucidate the exact mechanism of action of this compound on the GABA-A receptor.
6. This compound could be studied for its potential applications in the treatment of drug addiction and withdrawal.
7. Studies are needed to determine the pharmacokinetic properties of this compound in humans.
8. This compound could be studied for its potential applications in the treatment of sleep disorders.
9. Further studies are needed to determine the effects of this compound on cognitive function and memory.
10. This compound could be studied for its potential applications in the treatment of pain and inflammation.
Synthesis Methods
N-butyl-N'-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]urea can be synthesized using a multi-step process involving the reaction of various reagents. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
N-butyl-N'-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]urea has been extensively studied for its potential therapeutic applications. It has been shown to modulate the activity of the GABA-A receptor, which is a major inhibitory receptor in the brain. This compound has been shown to enhance the activity of the GABA-A receptor, leading to anxiolytic and anticonvulsant effects.
Properties
IUPAC Name |
1-butyl-3-[[2-chloro-6-(3-methylindol-1-yl)phenyl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O/c1-3-4-12-23-21(26)24-13-17-18(22)9-7-11-20(17)25-14-15(2)16-8-5-6-10-19(16)25/h5-11,14H,3-4,12-13H2,1-2H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQHVBMHTIOYEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NCC1=C(C=CC=C1Cl)N2C=C(C3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.